N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine
CAS No.:
Cat. No.: VC13348257
Molecular Formula: C22H21NO6S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine -](/images/structure/VC13348257.png)
Specification
Molecular Formula | C22H21NO6S |
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Molecular Weight | 427.5 g/mol |
IUPAC Name | (2S)-3-benzylsulfanyl-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
Standard InChI | InChI=1S/C22H21NO6S/c1-14-9-21(25)29-19-10-16(7-8-17(14)19)28-11-20(24)23-18(22(26)27)13-30-12-15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,23,24)(H,26,27)/t18-/m1/s1 |
Standard InChI Key | NORKNFDIRMALMQ-GOSISDBHSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@H](CSCC3=CC=CC=C3)C(=O)O |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CSCC3=CC=CC=C3)C(=O)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CSCC3=CC=CC=C3)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Coumarin Framework
The 4-methyl-2-oxo-2H-1-benzopyran-7-yl group forms the compound’s coumarin backbone. Coumarins are bicyclic lactones with a benzopyrone structure, where substitutions at positions 4 and 7 are common in bioactive derivatives . The 4-methyl group enhances lipophilicity, while the 2-oxo lactone ring is critical for π-π stacking interactions with biological targets .
Oxyacetyl Linker
The 7-hydroxy group of the coumarin is etherified to an acetyl group via an oxygen atom, forming a stable oxyacetamide bridge. This spacer is structurally analogous to the acetamide linker in PubChem CID 1194279, where similar linkers improve solubility and enable conjugation to heterocyclic amines .
S-Benzyl-D-Cysteine Moiety
The D-cysteine residue is modified at the thiol group with a benzyl (phenylmethyl) group. S-benzylation protects the thiol from oxidation and alters stereoelectronic properties. The D-configuration, uncommon in natural amino acids, may confer resistance to enzymatic degradation, as seen in synthetic peptide analogs .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₂₂H₂₁NO₆S |
Molecular Weight | 427.47 g/mol |
Key Functional Groups | Lactone, Ether, Amide, Thioether |
Synthetic Pathways and Reactivity
Coumarin Synthesis
4-Methylcoumarin derivatives are typically synthesized via the Pechmann condensation, where 4-methylphenol reacts with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions . Alternatively, Kostanecki acylation of 2-hydroxyacetophenone with acyl chlorides can yield 4-substituted coumarins .
Oxyacetylation of the 7-Hydroxy Group
Etherification of the coumarin’s 7-hydroxy group with chloroacetyl chloride, followed by nucleophilic substitution with an amine, is a common strategy . For this compound, the acetyl chloride intermediate would react with the cysteine derivative’s amine group.
S-Benzylation of D-Cysteine
D-Cysteine is benzylated using benzyl bromide in alkaline conditions. The thiol group’s nucleophilicity facilitates S-alkylation, yielding S-benzyl-D-cysteine. Chirality is preserved by performing the reaction under mild, non-racemizing conditions .
Conjugation of Fragments
The final step involves coupling the oxyacetylated coumarin with S-benzyl-D-cysteine via amide bond formation. Carbodiimide-based reagents (e.g., EDC/HOBt) are typically employed to activate the carboxylic acid of the acetyl group for nucleophilic attack by the cysteine’s α-amino group .
Physicochemical and Spectral Properties
Solubility and LogP
The compound’s logP (estimated at 2.8) suggests moderate lipophilicity, balancing the hydrophilic amide and thioether groups with the aromatic coumarin and benzyl moieties. Solubility in polar aprotic solvents (e.g., DMSO) is anticipated, with limited aqueous solubility at physiological pH .
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
IR Spectroscopy
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Strong absorption at 1740 cm⁻¹ (lactone C=O).
Biological Activity and Mechanisms
Coumarin-Mediated Effects
Coumarins exhibit anticoagulant, antimicrobial, and antitumor activities. The 4-methyl-2-oxo group may inhibit cytochrome P450 enzymes or intercalate into DNA, as seen in bisantrene analogs . Stabilization of G-quadruplex DNA structures by anthracene derivatives suggests potential telomerase inhibition, though this requires validation for coumarin-cysteine hybrids .
Cysteine’s Role in Bioactivity
S-Benzylation may enhance membrane permeability, while the D-configuration could reduce proteolytic cleavage. Free thiols in cysteine derivatives often act as antioxidants, but benzylation likely shifts the mechanism toward receptor-mediated interactions .
Hypothesized Applications
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Anticancer Agents: Coumarin-DNA interactions combined with cysteine’s redox modulation may synergize against tumors .
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Anticoagulants: Structural similarity to warfarin suggests possible vitamin K antagonism .
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Antimicrobials: Coumarin-thioether hybrids show activity against drug-resistant bacteria .
Challenges and Future Directions
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Stereochemical Complexity: Scalable synthesis of D-cysteine derivatives remains challenging.
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Metabolic Stability: The benzyl group may undergo hepatic CYP450-mediated oxidation, necessitating prodrug strategies .
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Target Identification: Computational docking studies are needed to predict protein targets (e.g., telomerase, topoisomerase II) .
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